2,6-Dimethyl-1-(propan-2-yl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2,6-dimethyl-1-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-7(2)11-8(3)5-10-6-9(11)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
MZNKZMVNGQSWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(N1C(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dimethyl 1 Propan 2 Yl Piperazine and Analogous Highly Substituted Piperazines
De Novo Assembly Strategies for Carbon-Substituted Piperazine (B1678402) Rings
De novo synthesis provides a versatile platform for creating highly substituted morpholine (B109124) and piperazine rings, moving beyond the simple attachment of a pre-formed piperazine unit to a molecule. acs.orgnih.govuj.edu.pl This approach is crucial for accessing novel scaffolds with tailored properties. acs.orguj.edu.pl Strategies under this category include the cyclization of linear diamine precursors and multicomponent reactions that build the ring in a convergent manner. nih.govacs.org
The formation of the piperazine ring from open-chain molecules is a foundational strategy. nih.govmdpi.com This involves synthesizing a linear precursor containing the necessary nitrogen and carbon atoms and then inducing a ring-closing reaction. Various methods have been developed to achieve this cyclization efficiently and stereoselectively.
Catalytic reductive cyclization offers a powerful method for synthesizing carbon- and nitrogen-substituted piperazines. nih.govnih.gov One notable approach utilizes primary amines and nitrosoalkenes as starting materials. nih.govresearchgate.net The process begins with a sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. nih.govresearchgate.net This dioxime precursor then undergoes a stereoselective catalytic reductive cyclization to yield the final piperazine product. nih.govnih.gov
The mechanism involves the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which cyclizes into a dihydropyrazine (B8608421). nih.gov Subsequent hydrogenation steps lead to the final piperazine ring. nih.gov This method has been shown to predominantly form cis-2,6-isomers, a stereoselectivity attributed to the addition of dihydrogen from the less sterically hindered face of a cyclic intermediate. nih.gov A variety of catalysts can be employed, with palladium on carbon (Pd/C) and Raney nickel (Ra-Ni) being effective for hydrogenating the dioxime intermediates under hydrogen pressure. mdpi.com The choice of catalyst can be critical; for instance, Ra-Ni can suppress reductive debenzylation in substrates containing benzyl (B1604629) groups, which might otherwise be cleaved by Pd/C. nih.gov
| Precursor Amine | Nitrosoalkene Precursor(s) | Catalyst | Product | Yield | Stereochemistry | Ref |
|---|---|---|---|---|---|---|
| n-Butylamine | 3a (R¹=H) | 5%-Pd/C | N-Boc-2,6-diethylpiperazine | 75% | cis/trans > 20:1 | nih.gov |
| Benzylamine | 3b (R¹=Me) | 5%-Pd/C | N-Boc-2,6-dipropylpiperazine | 55% | cis only | nih.gov |
| (S)-α-Phenylethylamine | 3b (R¹=Me) | Ra-Ni | Chiral N-Boc-piperazine | 52% | cis only | nih.gov |
| n-Butylamine | 3a and 3b | 5%-Pd/C | N-Boc-2-ethyl-6-propylpiperazine | 60% | Not specified | nih.gov |
Table 1. Examples of Catalytic Reductive Cyclization for Piperazine Synthesis.
Intramolecular hydroamination is a highly effective and diastereoselective method for synthesizing 2,6-disubstituted piperazines. nih.govorganic-chemistry.org This key reaction involves the cyclization of an aminoallene or aminoalkene precursor, often catalyzed by a palladium complex. nih.gov The required substrates can be prepared efficiently from amino acids via cyclic sulfamidates, making this a modular route to a variety of piperazine structures. nih.govorganic-chemistry.org
The palladium-catalyzed process has been shown to produce 2,6-disubstituted piperazines with a high degree of trans diastereoselectivity. nih.gov X-ray crystallography studies have confirmed the trans stereochemistry of the products. nih.gov This methodology tolerates a range of alkyl and aryl substituents at the 2-position of the piperazine ring. nih.govorganic-chemistry.org
Cyclic sulfamidates, particularly 1,2-cyclic sulfamidates derived from 1,2-amino alcohols, serve as versatile electrophilic precursors for building N-heterocycles, including piperazines. acs.orgnih.govresearchgate.net These reactive intermediates undergo regioselective nucleophilic displacement, allowing for the controlled introduction of substituents. acs.orgresearchgate.net
In one strategy, cyclic sulfamidates react with α-amino esters. acs.orgnih.gov The initial nucleophilic ring-opening is followed by a lactamization step, which can be induced thermally or mediated by a base, to form piperazin-2-ones. acs.orgnih.gov This approach provides a flexible and efficient pathway to functionalized piperazine scaffolds. acs.org The stereochemistry of the C-N bond is defined early in the synthesis, leveraging the chirality of the starting amino alcohol. acs.org The ring-opening of cyclic sulfamidates can also be accomplished with other nucleophiles, such as propargylic sulfonamides, to generate substrates for subsequent gold-catalyzed cyclization, ultimately leading to diverse piperazine structures after further transformations. organic-chemistry.org
| Cyclic Sulfamidate | Nucleophile | Reaction Steps | Product Type | Ref |
|---|---|---|---|---|
| Derived from (S)-phenylglycinol | Glycine methyl ester | 1. Nucleophilic displacement (Cs₂CO₃) 2. Thermal lactamization | Piperazin-2-one (B30754) | acs.org |
| Derived from (S)-alaninol | L-Alanine methyl ester | 1. Nucleophilic displacement (Cs₂CO₃) 2. Thermal lactamization | Piperazin-2-one | acs.org |
| General 1,2-cyclic sulfamidate | Propargylic sulfonamide | 1. Ring-opening 2. Au-catalyzed cyclization 3. Reduction | Piperazine | organic-chemistry.org |
Table 2. Synthesis of Piperazine Scaffolds Using Cyclic Sulfamidates.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are exceptionally efficient for generating molecular diversity. acs.orgnih.gov These reactions are highly valued in medicinal chemistry for their ability to rapidly construct complex molecular scaffolds like piperazine from simple, readily available building blocks. acs.orgnih.govnih.gov MCR strategies offer significant advantages in atom economy and operational simplicity for the de novo assembly of highly substituted piperazines. acs.orgnih.gov
The Ugi four-component reaction (U-4CR) is a prominent MCR that has been extensively adapted for the synthesis of piperazine-based structures. acs.orguj.edu.plnih.gov A common and robust strategy involves a two-step sequence: an initial Ugi reaction to assemble a linear acyclic precursor, followed by a subsequent cyclization step to form the piperazine ring. acs.orguj.edu.plnih.gov
In a typical application, an α-halo oxo-component, an amine, an isocyanide, and a carboxylic acid (or a surrogate like trimethylsilyl (B98337) azide (B81097) for the Ugi-tetrazole variant) react to form an Ugi adduct. acs.orguj.edu.pl This intermediate is designed to contain a nucleophile and a leaving group, which then participate in an intramolecular SN2 reaction under basic conditions to furnish the piperazine ring. acs.orguj.edu.pl This approach allows for the introduction of substituents at up to four positions on the piperazine scaffold. nih.gov
A variation known as the "split-Ugi" methodology is particularly suitable for bis-secondary diamines like piperazine itself. nih.gov This modified four-component protocol allows for the regioselective desymmetrization of the piperazine core in a single step, yielding a product where one nitrogen atom is acylated and the other is alkylated, without the need for protecting groups. nih.gov This has proven valuable for creating libraries of 1,4-disubstituted piperazine-based compounds for drug discovery. nih.gov
| Amine Component | Oxo Component | Isocyanide | Acid Component | Cyclization Condition | Product | Overall Yield | Ref |
|---|---|---|---|---|---|---|---|
| N-Boc-ethylenediamine | 2-Chloroacetaldehyde | Benzyl isocyanide | TMS-N₃ (Ugi-tetrazole) | tBuOK, 60 °C | 2-Benzyl-piperazine derivative | 66% | uj.edu.pl |
| N-Boc-ethylenediamine | 2-Chloroacetaldehyde | tert-Butyl isocyanide | TMS-N₃ (Ugi-tetrazole) | tBuOK, 60 °C | 2-(tert-Butyl)-piperazine derivative | 68% | uj.edu.pl |
| Piperazine | Formaldehyde | 1-Isocyano-4-methoxybenzene | 1H-Indole-2-carboxylic acid | One-pot (split-Ugi) | 1,4-disubstituted piperazine | 89% | nih.gov |
| Piperazine | Formaldehyde | 1-Isocyano-4-bromobenzene | N-MOM-indole-2-carboxylic acid | One-pot (split-Ugi) | 1,4-disubstituted piperazine | 85% | nih.gov |
Table 3. Examples of Ugi-Based Syntheses of Piperazine Derivatives.
Multicomponent Reaction (MCR) Strategies for Piperazine Scaffold Construction
One-Pot Tricomponent Domino Reactions
The efficient construction of complex molecular architectures from simple precursors in a single operation is a hallmark of modern synthetic chemistry. One-pot tricomponent domino reactions represent a powerful strategy for the synthesis of highly substituted piperazines, offering high atom economy and procedural simplicity.
A notable example is the stereospecific one-pot, three-component synthesis of highly substituted piperazines from N-activated aziridines, anilines, and propargyl carbonates. nih.gov This process is initiated by the SN2-type ring-opening of a chiral N-activated aziridine (B145994) with an aniline (B41778) derivative. The resulting intermediate then undergoes a palladium-catalyzed [3+3] annulation with a propargyl carbonate. This methodology affords access to a variety of functionalizable piperazines in high yields and with excellent stereocontrol, consistently achieving diastereomeric and enantiomeric excess greater than 99%. nih.gov
Another versatile one-pot approach leads to the diastereoselective synthesis of pyrrolopiperazine-2,6-diones. This sequence involves a Ugi reaction followed by a nucleophilic substitution and N-acylation cascade. acs.org This method demonstrates the power of multicomponent reactions to rapidly generate molecular complexity, yielding intricate fused heterocyclic systems with high diastereoselectivity. acs.org
These domino strategies, by assembling the piperazine core from three distinct components in a single pot, provide a convergent and efficient route to derivatives that would otherwise require lengthy, multi-step syntheses.
Functionalization of Pre-existing Piperazine Scaffolds
The modification of a pre-formed piperazine ring is a common and versatile strategy for introducing molecular diversity. This approach allows for the targeted installation of substituents at both nitrogen and carbon atoms.
The introduction of substituents at the nitrogen atoms of the piperazine core is a fundamental transformation. For the synthesis of 2,6-Dimethyl-1-(propan-2-yl)piperazine, the key step would be the introduction of the propan-2-yl (isopropyl) group onto the nitrogen of a 2,6-dimethylpiperazine (B42777) precursor. This can be achieved through several standard methods.
One common approach is reductive amination , where 2,6-dimethylpiperazine is reacted with acetone (B3395972) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This reaction proceeds via the in situ formation of an iminium ion, which is then reduced to form the N-isopropyl group.
Alternatively, direct N-alkylation can be employed, involving the reaction of 2,6-dimethylpiperazine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, typically in the presence of a base to neutralize the hydrogen halide byproduct.
Modern catalytic methods also provide efficient routes. For instance, iridium and ruthenium complexes have been shown to catalyze the N-alkylation of amines using alcohols as alkylating agents, a process that generates water as the only byproduct. dtu.dk In this "borrowing hydrogen" methodology, an iridium catalyst could facilitate the reaction between 2,6-dimethylpiperazine and propan-2-ol to yield the desired product.
N-arylation, the attachment of an aryl group to a piperazine nitrogen, is also a crucial transformation in medicinal chemistry. This is commonly achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes palladium catalysts to couple piperazines with aryl halides or triflates.
While N-functionalization is common, direct C-H functionalization of the piperazine ring has emerged as a powerful tool for creating more complex and diverse structures, moving beyond the typical N,N'-disubstitution pattern. nih.gov These methods allow for the introduction of substituents directly onto the carbon skeleton of the heterocycle.
Photoredox catalysis has enabled significant advances in this area. For example, the use of iridium-based photocatalysts allows for the direct α-C–H arylation, vinylation, and heteroarylation of N-Boc protected piperazines. mdpi.comencyclopedia.pub In a typical reaction, the photocatalyst, upon irradiation with visible light, generates a reactive α-amino radical from the piperazine, which then couples with a suitable partner like an electron-deficient arene or a vinyl sulfone. nih.govencyclopedia.pub
Direct C–H lithiation offers another route to carbon-substituted piperazines. By treating an N-Boc protected piperazine with a strong base like s-butyllithium, often in the presence of a ligand such as sparteine (B1682161) for asymmetric transformations, an α-lithiated intermediate is formed. This nucleophilic species can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents at the C2 position. mdpi.com This method is particularly effective for installing acyl and alkyl groups. mdpi.com
| Method | Piperazine Substrate | Coupling Partner/Electrophile | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|---|
| Photoredox Catalysis (Arylation) | N-Boc-N'-Ph-piperazine | 1,4-Dicyanobenzene | Ir(ppy)₃ | α-Arylated piperazine | nih.gov |
| Photoredox Catalysis (Vinylation) | N-Boc-N'-Ph-piperazine | Vinyl sulfone | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | α-Vinylated piperazine | nih.gov |
| Direct Lithiation | N-Boc-piperazine | Benzophenone | s-BuLi / (-)-sparteine | α-Hydroxybenzhydryl-piperazine | nih.gov |
An unconventional yet effective strategy for synthesizing N-substituted piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). This method leverages the inherent strain and reactivity of the bicyclic DABCO structure. The process begins with the activation of one of the tertiary amine nitrogens in DABCO by an electrophile (e.g., an alkyl halide or aryl halide), forming a quaternary ammonium (B1175870) salt. rsc.orgrsc.org This quaternization renders the adjacent C-N bond susceptible to cleavage by a nucleophile.
This strategy has been successfully applied to the one-pot, three-component synthesis of N-alkyl-N'-aryl-piperazines. In a copper(I)-catalyzed process, DABCO reacts with an alkyl halide and an aryl halide. A proposed mechanism involves the formation of a DABCO quaternary salt, coordination to the copper(I) catalyst, oxidative addition of the aryl halide to form a copper(III) intermediate, and subsequent reductive elimination that cleaves a C-N bond of the DABCO cage to form the piperazine ring. rsc.org This method provides a convenient route to unsymmetrically substituted piperazines from simple starting materials. rsc.orgrsc.org
Asymmetric Synthesis of Chiral 2,6-Disubstituted Piperazines
The synthesis of enantiomerically pure substituted piperazines is of great importance, particularly for pharmaceutical applications where stereochemistry is critical for biological activity. Chiral 2,6-disubstituted piperazines, such as the cis- or trans-isomers of 2,6-dimethylpiperazine, are key building blocks that require precise stereochemical control during their synthesis.
The chiral pool, which consists of readily available, enantiomerically pure natural products, provides an excellent starting point for asymmetric synthesis. Amino acids, in particular, are versatile precursors for constructing chiral nitrogen-containing heterocycles. nih.gov
A concise and modular asymmetric synthesis of cis-2,6-disubstituted piperazines has been developed using amino acids as the chiral source. nih.gov This strategy employs a palladium-catalyzed carboamination reaction as the key ring-forming step. The synthesis begins with a readily available enantiopure amino acid, such as L-alanine for the synthesis of a 2,6-dimethylpiperazine derivative. The amino acid is elaborated in a few steps into a 1,2-diamine tethered to an allyl group. The key palladium-catalyzed intramolecular carboamination of this substrate with an aryl bromide simultaneously forms the piperazine ring and introduces an aryl group at a nitrogen atom, yielding the cis-2,6-disubstituted piperazine with high diastereoselectivity (typically >20:1 dr) and excellent preservation of enantiopurity (>97% ee). nih.gov
Another powerful strategy involves the regioselective ring-opening of chiral aziridines derived from amino acids. For instance, an N-tosylated aziridine derived from an amino acid can be opened by an α-amino acid methyl ester hydrochloride in the presence of a Lewis acid like BF₃·OEt₂. The resulting diamine intermediate can then be cyclized via a Mitsunobu reaction to furnish the cis-2,5-disubstituted chiral piperazine. researchgate.net
| Amino Acid Precursor | R¹ Group | R² Group | Ar Group | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Phenylalanine | Bn | Bn | Ph | 62 | >20:1 |
| Valine | i-Pr | Bn | Ph | 58 | >20:1 |
| Serine (O-TBDMS) | CH₂OTBDMS | Bn | Ph | 50 | 14:1 |
| Alanine | Me | Bn | Ph | 55 | >20:1 |
| Alanine | Me | Allyl | p-Cl-C₆H₄ | 63 | >20:1 |
These chiral pool-based methods highlight the utility of natural building blocks in achieving sophisticated and stereochemically defined targets like 2,6-disubstituted piperazines.
Asymmetric Catalytic Hydrogenation and Allylic Alkylation
The creation of chiral centers in piperazine rings can be effectively achieved through asymmetric catalysis, primarily using methods like the hydrogenation of unsaturated precursors (pyrazines) or the alkylation of piperazine intermediates. These methods often yield chiral piperazin-2-ones, which can be subsequently reduced to the desired piperazine. nih.govdicp.ac.cn
Asymmetric Catalytic Hydrogenation
The asymmetric hydrogenation of pyrazine (B50134) derivatives is a direct route to chiral piperazines. nih.gov A significant advancement involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium with their corresponding keto forms. This process provides a facile route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities (up to 90% ee) and diastereoselectivities. dicp.ac.cnrsc.org The resulting piperazin-2-one products can then be converted to the final chiral piperazines without any loss of optical purity. dicp.ac.cn The reaction's practicality has been demonstrated on a gram scale, maintaining high yield and enantioselectivity. dicp.ac.cn
Another powerful strategy involves the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides to form pyrazinium salts. nih.govresearchgate.net This method is notable for its broad substrate scope, allowing for the synthesis of a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted variants, with enantiomeric excesses reaching up to 96%. nih.gov
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation is a key method for synthesizing α-secondary and α-tertiary piperazin-2-ones, which are direct precursors to highly substituted chiral piperazines. nih.govrsc.org This decarboxylative approach, when applied to differentially N-protected piperazin-2-ones, produces highly enantioenriched tertiary piperazin-2-ones. nih.govcaltech.edu The use of chiral ligands, such as phosphinooxazoline (PHOX) ligands, is crucial for inducing high levels of stereoselectivity. caltech.edursc.org The resulting chiral piperazin-2-ones can be deprotected and reduced to furnish the corresponding α-tertiary piperazines, providing access to complex scaffolds for drug discovery. rsc.orgcaltech.edu This methodology is tolerant of a variety of substitutions on the nitrogen atoms and at the stereocenter. nih.gov
| Method | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Palladium-based catalyst | 5,6-disubstituted pyrazin-2-ols | Chiral piperazin-2-ones | 84–90% | dicp.ac.cn |
| Asymmetric Hydrogenation | Iridium catalyst with JosiPhos-type ligand | 3-substituted pyrazinium salts | Chiral piperazines | up to 92% | researchgate.net |
| Asymmetric Allylic Alkylation | [Pd2(pmdba)3] / (S)-(CF3)3-tBuPHOX | N-protected piperazin-2-ones | α-tertiary piperazin-2-ones | High | caltech.edu |
| Asymmetric Allylic Alkylation | Palladium catalyst / electron-deficient PHOX ligand | N4-Boc-protected piperazin-2-ones | α,α-disubstituted piperazin-2-ones | High | rsc.org |
Diastereoselective Synthetic Routes to Substituted Piperazines
For piperazines with multiple stereocenters, such as cis- or trans-2,6-disubstituted analogues, diastereoselective strategies are paramount. These routes often build the piperazine ring from acyclic, enantiopure precursors like amino acids, ensuring that the relative stereochemistry of the substituents is precisely controlled.
A modular synthesis for trans-2,6-disubstituted piperazines utilizes a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction as the key step. nih.govorganic-chemistry.org The required aminoalkene substrates are prepared from homochiral cyclic sulfamidates, which are themselves derived from amino acids. rsc.org This approach tolerates a range of alkyl and aryl substituents at the 2-position. X-ray crystallography confirmed the trans stereochemistry of the products. nih.gov
Conversely, a concise and modular asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines has been developed using a palladium-catalyzed carboamination reaction. nih.govacs.org This key step forms the six-membered ring by reacting an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide, creating two bonds simultaneously. nih.gov The diamine precursors are readily prepared from amino acids, allowing for a modular construction of piperazines with different substituents at the C2, C6, and nitrogen positions with high diastereomeric ratios (14-20:1 dr) and excellent enantiomeric excess (>97% ee). nih.gov
Other diastereoselective methods include:
Chiral Auxiliary-Based Synthesis : The asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from (R)-(−)-phenylglycinol as a chiral auxiliary. Diastereoselective methylation of an intermediate 2-oxopiperazine proceeds with >90% diastereomeric excess. rsc.org
Iridium-Catalyzed Cycloaddition : A catalytic method based on the head-to-head [3+3] coupling of easily prepared imines provides access to complex C-substituted piperazines. This atom-economical process, using a bench-stable iridium catalyst, selectively forms a single diastereoisomer under mild conditions. acs.orgnih.gov
Divergent Synthesis from Amino Alcohols : Homochiral amino alcohols can be transformed with high diastereoselectivity into either cis or trans 5-substituted piperazine-2-acetic acid esters. rsc.org This divergent, six-step synthesis allows for the creation of a complete set of 24 protected chiral 2,5-disubstituted piperazines as single stereoisomers. acs.org
| Method | Catalyst | Key Precursor | Stereochemical Outcome | Reference |
| Intramolecular Hydroamination | Palladium | Aminoalkene from cyclic sulfamidate | trans-2,6-disubstitution | rsc.orgnih.gov |
| Carboamination | Palladium | N¹-aryl-N²-allyl-1,2-diamine from amino acid | cis-2,6-disubstitution | nih.govacs.org |
| [3+3] Cycloaddition | Iridium | Imines | Single diastereoisomer | acs.orgnih.gov |
| Divergent Synthesis | N/A | Homochiral amino alcohols | Access to both cis and trans isomers | rsc.orgacs.org |
Sustainable and Green Chemistry Approaches in Piperazine Synthesis
In line with the principles of green chemistry, recent research in piperazine synthesis has focused on developing more sustainable and environmentally benign methodologies. unibo.it These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. benthamdirect.com
One significant area of development is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For example, piperazine immobilized on the surface of graphene oxide has been developed as a heterogeneous bifunctional acid-base catalyst. rsc.org This system efficiently catalyzes multicomponent reactions to synthesize complex organic molecules in aqueous ethanol (B145695), a green solvent. The catalyst can be recovered and reused at least six times without a significant loss of activity. rsc.org
Photoredox catalysis has also emerged as a powerful and sustainable tool. mdpi.com Visible-light-promoted reactions, often using iridium-based photocatalysts, can facilitate the synthesis of C2-substituted piperazines under mild conditions. organic-chemistry.org To further enhance the sustainability of this approach, research is shifting towards the use of organic photocatalysts, such as substituted acridinium (B8443388) salts. researchgate.net These metal-free catalysts can be synthesized from renewable materials and offer a greener alternative to transition-metal complexes for reactions like the C-H alkylation of piperazines. mdpi.com
Atom-economical reactions are another cornerstone of green piperazine synthesis. Methodologies such as "borrowing hydrogen," which utilizes 1,5-diols and primary amines, and biocatalytic reductive aminations provide efficient routes to piperazines while minimizing waste. nih.gov Multicomponent reactions, where multiple starting materials are combined in a single step to form the product, are inherently atom-economical and represent a sustainable strategy for constructing the piperazine scaffold. rsc.org
| Green Approach | Specific Method | Key Features | Reference |
| Heterogeneous Catalysis | Piperazine immobilized on graphene oxide | Catalyst is reusable; uses aqueous ethanol (green solvent). | rsc.org |
| Photoredox Catalysis | Visible-light-promoted decarboxylative annulation | Mild reaction conditions; can be performed in batch or continuous flow. | organic-chemistry.org |
| Metal-Free Catalysis | Organic photocatalysts (e.g., acridinium salts) | Avoids potentially toxic and costly transition metals; more sustainable. | mdpi.com |
| Atom Economy | "Borrowing Hydrogen" / Biocatalysis | High atom economy, reducing chemical waste. | nih.gov |
Stereochemical Investigations in 2,6 Dimethyl 1 Propan 2 Yl Piperazine Systems
Enantioselectivity and Diastereoselectivity in Synthetic Pathways to Substituted Piperazines
The synthesis of carbon-substituted piperazines, particularly those with defined stereochemistry, is a significant area of research, driven by the prevalence of the piperazine (B1678402) scaffold in pharmaceuticals. rsc.org Achieving control over enantioselectivity (the preference for the formation of one enantiomer over the other) and diastereoselectivity (the preference for one diastereomer over others) is crucial for accessing specific, biologically active isomers.
Various synthetic strategies have been developed to produce stereochemically pure 2,6-disubstituted piperazines. These methods often rely on either starting from a chiral pool of materials or employing asymmetric catalysis.
Key Synthetic Approaches:
Reductive Cyclization of Dioximes: A notable method involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines. This approach has proven effective for synthesizing cis-2,6-disubstituted piperazines. mdpi.com The reaction proceeds through a proposed dihydropyrazine (B8608421) intermediate, where the addition of dihydrogen occurs from the less sterically hindered side, leading predominantly to the cis product. mdpi.com This method is particularly valuable as it provides access to cis-2,6-diaryl-piperazines, a class of compounds not readily accessible through other routes. mdpi.com
Palladium-Catalyzed Hydroamination: An intramolecular hydroamination reaction, catalyzed by palladium, serves as a key step in a modular synthesis of trans-2,6-disubstituted piperazines. nih.gov This method demonstrates high diastereoselectivity, yielding the trans isomer. The substrates for this cyclization are prepared from amino acids, incorporating the desired chirality from the start. nih.gov
Asymmetric Lithiation-Trapping: Direct functionalization of the piperazine ring can be achieved through asymmetric lithiation using reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine. This allows for the enantioselective synthesis of α-substituted piperazines, providing access to single stereoisomers. researchgate.net
Ugi/Nucleophilic Substitution/N-Acylation Sequence: A one-pot reaction sequence has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones, demonstrating complete diastereoselectivity in the formation of a new stereogenic center. researchgate.net
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of pyrazin-2-ols using a palladium catalyst provides an efficient route to chiral piperazin-2-ones, which can be subsequently reduced to chiral piperazines without loss of optical purity.
The table below summarizes various synthetic methods and their stereochemical outcomes for producing substituted piperazines.
| Synthetic Method | Key Reagents/Catalyst | Primary Stereochemical Outcome | Product Type |
| Reductive Cyclization | H₂, Pd/C | High cis-selectivity | cis-2,6-disubstituted piperazines |
| Intramolecular Hydroamination | Palladium Catalyst | High trans-selectivity | trans-2,6-disubstituted piperazines |
| Asymmetric Allylic Alkylation | Palladium Catalyst | High enantioselectivity | α-tertiary piperazin-2-ones |
| Asymmetric Lithiation | s-BuLi/(-)-sparteine | High enantioselectivity | α-substituted piperazines |
| Asymmetric Hydrogenation | Palladium Catalyst | High enantioselectivity | Chiral piperazin-2-ones |
Absolute and Relative Stereocontrol in Chiral Piperazine Synthesis
Achieving both absolute (the specific configuration, R or S, at each chiral center) and relative (the stereochemical relationship between different chiral centers, e.g., cis or trans) stereocontrol is the ultimate goal in the synthesis of complex chiral molecules. rsc.org
Absolute Stereocontrol is typically achieved by using enantiomerically pure starting materials. For instance, syntheses starting from natural amino acids, such as S-phenylalanine, build the piperazine scaffold with a predetermined absolute configuration at the substituent-bearing carbons. clockss.org This approach effectively transfers the chirality of the starting material to the final product.
Relative Stereocontrol is dictated by the mechanism of the ring-forming reaction. As discussed previously, the choice of synthetic route can selectively produce either cis or trans diastereomers. The reductive cyclization of dioximes, for example, yields predominantly cis-piperazines due to the facial selectivity of the hydrogenation step. mdpi.com Conversely, the palladium-catalyzed intramolecular hydroamination leads to trans-piperazines. nih.gov In a stereoselective synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, the introduction of the second stereocenter was accomplished with complete diastereoselectivity to give the trans product. clockss.org
The combination of these strategies allows for the preparation of specific, enantiomerically pure diastereomers of substituted piperazines. This level of control is essential for exploring the structure-activity relationships of chiral piperazine-containing drugs. rsc.org
Impact of Substituent Configuration on Piperazine Ring Conformation
The piperazine ring is not planar and, like cyclohexane (B81311), can adopt several conformations. The preferred conformation is determined by a delicate balance of steric and stereoelectronic effects, which are heavily influenced by the nature and configuration of its substituents. The relative arrangement of substituents (cis vs. trans) has a profound impact on the conformational preference of the ring. mdpi.com
The two primary, low-energy conformations for a six-membered ring like piperazine are the chair and the twist-boat. nih.gov
Chair Conformation: This is generally the most thermodynamically stable conformation, as it minimizes both angular and torsional strain by staggering all adjacent C-C and C-N bonds. nih.gov In a chair conformation, substituents can occupy either axial or equatorial positions. For bulky substituents, the equatorial position is strongly favored to avoid 1,3-diaxial steric interactions.
Twist-Boat Conformation: This is a more flexible and higher-energy conformation than the chair. While it avoids the flagpole interactions of the pure boat form, it has higher torsional strain than the chair. nih.gov
In most unsubstituted or simply substituted piperazines, the chair conformation predominates. nih.govrsc.org However, specific substitution patterns can destabilize the chair form, making the twist-boat a more favorable alternative. A critical example is found in certain trans-2,6-disubstituted piperazines. X-ray crystallographic studies have revealed that these molecules can preferentially adopt a twist-boat conformation. rsc.orgnih.gov This unusual preference is a direct result of A(1,3) strain (allylic strain). In a chair conformation, a trans-2,6-disubstituted piperazine would be forced to place one substituent in an axial position and one in an equatorial position. If a large protecting group (e.g., a carbamate) is present on an adjacent nitrogen, severe steric repulsion occurs between the equatorial methyl group and the protecting group. rsc.org To alleviate this high-energy A(1,3) interaction, the ring contorts into a twist-boat conformation, which allows for a more stable spatial arrangement of the bulky groups. rsc.orgnih.gov
| Piperazine Type | Typical Conformation | Reason for Preference |
| Unsubstituted | Chair | Minimizes torsional and angular strain. |
| cis-2,6-disubstituted | Chair (diequatorial) | Both bulky groups can occupy low-energy equatorial positions. |
| trans-2,6-disubstituted (with N-carbamate) | Twist-Boat | Avoids severe A(1,3) steric strain present in the chair form. |
| Macrocyclic Piperazines (metal-bound) | Boat | Required to position nitrogen lone pairs for metal coordination. |
Beyond simple steric hindrance, more subtle stereoelectronic effects play a crucial role in determining conformational stability. beilstein-journals.org These effects arise from the interaction of electron orbitals and are highly dependent on their spatial orientation. msu.ru
One of the most significant stereoelectronic effects in nitrogen-containing heterocycles is hyperconjugation . This involves the donation of electron density from a filled bonding orbital (or a lone pair) into an adjacent empty antibonding orbital (σ*). beilstein-journals.orgnih.gov
In the context of a piperazine ring, a key interaction is the overlap between the lone pair of electrons on a nitrogen atom (nN) and the antibonding orbital of an adjacent C-H or C-C bond (σ). This nN→σ interaction is stabilizing and is maximized when the lone pair and the antibonding orbital are oriented anti-periplanar (180°) to each other. nih.gov
Conformational Analysis of 2,6 Dimethyl 1 Propan 2 Yl Piperazine
Theoretical and Experimental Conformational Studies of Substituted Piperazines
The conformational behavior of substituted piperazines has been extensively investigated using a variety of theoretical and experimental techniques. Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for determining the relative energies of different conformers and the energy barriers for their interconversion. physchemres.org These theoretical studies provide valuable insights into the geometries and stabilities of various conformations that may be difficult to observe experimentally. physchemres.orgnjit.edu
Experimentally, nuclear magnetic resonance (NMR) spectroscopy is a primary technique for studying the conformational dynamics of piperazines in solution. nih.govrsc.org Temperature-dependent NMR studies can be used to determine the energy barriers for processes like ring inversion and rotation around the carbon-nitrogen bonds. nih.govrsc.orgbeilstein-journals.org For instance, in N-acylated piperazines, the hindered rotation of the amide bond leads to the presence of distinct conformers at room temperature. nih.govrsc.org X-ray crystallography provides precise information about the conformation of piperazine (B1678402) derivatives in the solid state, often revealing the thermodynamically favored chair conformation. nih.gov Vibrational spectroscopy, including infrared (IR) and Raman techniques, has also been employed to study the conformational isomers of piperazine. ias.ac.in
Studies on the parent piperazine molecule show that it predominantly exists in a chair conformation. nih.govias.ac.in The orientation of the N-H bonds has been a subject of interest, with infrared spectral measurements indicating a preference for the equatorial position, similar to what is observed in piperidine. rsc.org The piperazine scaffold is a privileged structure in many bioactive compounds, and its conformational preferences are key to its pharmacological activity. mdpi.com
Influence of N- and C-Substituents on Ring Dynamics and Flexibility
Substituents on the nitrogen and carbon atoms of the piperazine ring have a profound impact on its dynamics and flexibility. N-alkylation and C-alkylation introduce steric demands that can alter the chair-boat equilibrium and the preference for axial versus equatorial positioning of the substituents.
The N-isopropyl group in 2,6-Dimethyl-1-(propan-2-yl)piperazine is a bulky substituent that will strongly favor an equatorial orientation to minimize steric interactions with the rest of the ring. Similarly, the two methyl groups at the C2 and C6 positions will also have preferred orientations. In the case of the cis-isomer, both methyl groups can occupy equatorial positions, leading to a relatively stable diaxial conformation of the adjacent ring protons. In the trans-isomer, one methyl group must be axial while the other is equatorial, introducing greater steric strain.
The piperazine ring is known to adopt a thermodynamically favored chair conformation. nih.gov The flexibility of the ring allows for ring inversion, a process where one chair conformation converts to another. The energy barrier for this inversion is influenced by the nature of the substituents. Bulky N-substituents can increase the barrier to ring inversion. Furthermore, the presence of substituents can lead to the existence of multiple stable conformers. beilstein-journals.org For example, N-benzoylated piperazines exhibit conformational complexity due to the restricted rotation around the amide bond, in addition to the piperazine ring's own conformational phenomena. nih.gov
The table below summarizes the general conformational preferences for substituents on a six-membered ring, which are applicable to the piperazine ring system.
| Substituent | Position | Preferred Orientation | Reason |
| Isopropyl | N1 | Equatorial | Minimizes steric hindrance with the ring. |
| Methyl | C2, C6 (cis) | Di-equatorial | Minimizes 1,3-diaxial interactions. |
| Methyl | C2, C6 (trans) | Axial/Equatorial | One substituent is forced into a less stable axial position. |
This table illustrates general principles of conformational analysis.
Intramolecular Interactions and Resultant Conformational Preferences
The final conformational preference of this compound is determined by a balance of various intramolecular interactions. The primary driving force is the minimization of steric strain.
In the most likely stable conformation of cis-2,6-Dimethyl-1-(propan-2-yl)piperazine, the piperazine ring will be in a chair form. The bulky N-isopropyl group will occupy an equatorial position. The two methyl groups at C2 and C6 will also be in equatorial positions to avoid unfavorable 1,3-diaxial interactions with each other and with the axial protons on the ring. This all-equatorial arrangement of the substituents represents the lowest energy conformer.
The presence of the second nitrogen atom in the piperazine ring, compared to cyclohexane (B81311) or piperidine, introduces additional electronic effects and potential for hydrogen bonding in unsubstituted or mono-N-substituted piperazines, which can influence conformational preferences. nih.gov However, in a di-substituted N,N'-piperazine like the subject compound, steric hindrance is the dominant factor.
The dynamic behavior of the molecule will involve ring inversion and rotation around the N-C(isopropyl) bond. The energy barriers for these processes will be influenced by the steric bulk of the substituents. It is expected that the barrier to ring inversion will be higher than in unsubstituted piperazine due to the presence of the three alkyl groups.
The following table outlines the key intramolecular interactions and their expected impact on the conformation of cis-2,6-Dimethyl-1-(propan-2-yl)piperazine.
| Interaction Type | Groups Involved | Effect on Conformation |
| Steric Hindrance (A1,3 strain) | N-isopropyl group and axial C-H bonds | Favors equatorial position of the isopropyl group. |
| Steric Hindrance (1,3-diaxial) | C2-methyl and C6-methyl groups | Favors di-equatorial arrangement in the cis-isomer. |
| Torsional Strain | Ring C-C and C-N bonds | Minimized in the chair conformation. |
This table provides a qualitative analysis of the major intramolecular interactions.
Advanced Research Applications of 2,6 Dimethyl 1 Propan 2 Yl Piperazine Scaffolds
Applications in Ligand Design and Coordination Chemistry
The piperazine (B1678402) nucleus, with its two nitrogen donor atoms, is a well-established component in the design of ligands for metal complexes. biointerfaceresearch.comrsc.org The specific substitution pattern of 2,6-dimethyl-1-(propan-2-yl)piperazine introduces steric bulk and chirality, which can significantly influence the coordination geometry, stability, and subsequent reactivity of the resulting metal complexes.
The nitrogen atoms within the piperazine ring of this compound serve as effective donor sites for coordination with a variety of metal ions. biointerfaceresearch.com The synthesis of metal complexes involving piperazine-based ligands is a burgeoning field of study, with applications ranging from catalysis to materials science. rsc.orgresearchgate.net The process typically involves the reaction of a metal salt with the piperazine-containing ligand in a suitable solvent. biointerfaceresearch.com The resulting complexes can exhibit diverse geometries and coordination numbers depending on the metal ion, the ligand-to-metal ratio, and the reaction conditions.
The rigidified scaffold of such piperazine derivatives is of particular interest in achieving metal complexes with properties suitable for applications like MRI contrast agents and catalysis. nih.gov The introduction of substituents, such as the dimethyl and isopropyl groups in this compound, allows for fine-tuning of the steric and electronic properties of the ligand, thereby influencing the coordination environment around the metal center.
Table 1: Examples of Metal Complexes with Piperazine-Based Ligands
| Metal Ion | Ligand Type | Application Area |
| Cobalt(II) | N2O2 based on piperazine ring | Biological activity studies |
| Copper(II) | N2O2 based on piperazine ring | Biological activity studies |
| Zinc(II) | N2O2 based on piperazine ring | Biological activity studies |
| Copper(II) | Macrocycle containing piperazine | MRI contrast agents, Catalysis |
| Zinc(II) | Macrocycle containing piperazine | MRI contrast agents, Catalysis |
This table provides a generalized overview based on research into piperazine-containing ligands and is not specific to this compound, for which detailed complex synthesis data is not broadly available.
Metal complexes derived from piperazine-based ligands have demonstrated significant catalytic activity in a range of organic transformations. rsc.orgresearchgate.net While specific studies on complexes of this compound are not extensively documented in publicly available literature, the broader class of piperazine-metal complexes has shown promise in areas such as oxidation and reduction reactions. cnr.itrsc.org For instance, certain copper(II) complexes have been investigated as catalysts for the oxidation of alkanes and alcohols. rsc.org
The catalytic performance of these complexes is often attributed to the ability of the metal center to cycle between different oxidation states, a process that can be modulated by the ligand environment. The steric hindrance provided by the substituents on the piperazine ring can influence substrate selectivity and prevent catalyst deactivation pathways.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The incorporation of functionalized piperazine ligands into MOF structures is an emerging area of research aimed at developing materials with tailored properties for applications such as gas storage and separation. researchgate.netrsc.org
Piperazine-functionalized MOFs have shown potential for enhanced methane (B114726) storage capacity. rsc.org The introduction of the piperazine moiety can modify the pore size, shape, and surface chemistry of the MOF, leading to improved interactions with guest molecules. For example, a piperazine-functionalized MOF, NJU-Bai 19, demonstrated a high methane storage capacity. rsc.org Furthermore, piperazine-containing linkers have been used in the synthesis of thin-film nanocomposite membranes for desalination applications. nih.gov The presence of piperazine in these structures can influence the polymerization process and the final properties of the membrane. nih.gov
Role as a Chiral Auxiliary or Building Block in Organic Synthesis
The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to control the stereochemical outcome of a chemical reaction. It can be employed as a chiral auxiliary, a temporary component of a molecule that directs the stereoselective formation of a new chiral center, or as a chiral building block that is incorporated into the final molecular structure.
Parallel synthesis is a powerful technique for the rapid generation of large numbers of compounds, known as libraries, for screening in drug discovery and materials science. uniroma1.it The use of stereodefined building blocks, such as chiral piperazines, is crucial for creating libraries of molecules with well-defined three-dimensional structures. nih.govmdpi.com
The synthesis of libraries of piperazine-tethered compounds has been reported, demonstrating the utility of this scaffold in generating diverse molecular entities. mdpi.com These libraries can be screened for various biological activities. While direct examples utilizing this compound in large-scale parallel synthesis are not prominent in the literature, the principles of using stereochemically defined piperazines are well-established. The defined stereochemistry of the methyl groups in the 2 and 6 positions can be used to control the spatial orientation of substituents attached to the piperazine nitrogen atoms, leading to stereochemically diverse libraries.
Chiral piperazines serve as versatile building blocks for the construction of complex molecular architectures. semanticscholar.org Their rigid framework and multiple functionalization points allow for the synthesis of intricate three-dimensional structures. For instance, conformationally restricted piperazine scaffolds have been created by introducing bridges across the 2- and 6-positions, leading to novel bicyclic systems with defined orientations of substituents. nih.gov
The stereospecific synthesis of highly substituted piperazines is an active area of research, with methods being developed to control the relative and absolute stereochemistry of multiple chiral centers within the piperazine ring. nih.gov These advanced synthetic methods provide access to a wide range of complex piperazine derivatives that can be used as scaffolds for the development of new pharmacologically active compounds and materials. The defined stereochemistry of this compound makes it an attractive starting point for the synthesis of such complex molecules, where precise control over the spatial arrangement of atoms is critical.
Structure Activity Relationship Sar Studies of Substituted Piperazine Scaffolds Relevant to 2,6 Dimethyl 1 Propan 2 Yl Piperazine
General Principles of SAR in Piperazine (B1678402) Derivatives
The SAR of piperazine derivatives is fundamentally governed by the nature, position, and orientation of substituents on the piperazine ring. The two nitrogen atoms of the piperazine core offer key sites for modification (N-1 and N-4), influencing the molecule's basicity, polarity, and ability to form hydrogen bonds. These nitrogen atoms are crucial for improving the pharmacokinetic properties of drug candidates due to their appropriate pKa values, which can enhance water solubility and bioavailability.
Impact of N-Substitution (e.g., Isopropyl Group) on Molecular Recognition and Binding Profiles
The substituents at the nitrogen atoms of the piperazine ring play a pivotal role in defining the molecule's interaction with its biological target. The nature of these substituents can modulate the compound's lipophilicity, basicity, and steric profile, all of which are critical for molecular recognition and binding.
The introduction of an N-isopropyl group, as seen in 2,6-Dimethyl-1-(propan-2-yl)piperazine, is a common strategy to increase lipophilicity. This can enhance the compound's ability to cross biological membranes, such as the blood-brain barrier. The size and shape of the N-substituent are also critical. For instance, in a series of N,N-disubstituted piperazines targeting nicotinic acetylcholine (B1216132) receptors, the nature of the N-alkyl or N-aryl group significantly influenced binding affinity and selectivity. While larger aromatic substituents can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket, smaller alkyl groups like isopropyl can provide a balance of lipophilicity and steric bulk that may be optimal for fitting into specific subpockets of the receptor.
The following table illustrates the effect of varying N-substituents on the binding affinity of piperazine derivatives for different receptors, highlighting the importance of this position in determining biological activity.
Table 1: Influence of N-Substitution on Receptor Binding Affinity of Piperazine Derivatives
| Compound | N1-Substituent | N4-Substituent | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| 1 | Phenyl | H | 5-HT1A | 15 |
| 2 | 2-Methoxyphenyl | H | 5-HT1A | 1.2 |
| 3 | Phenyl | Methyl | D2 | 250 |
| 4 | Phenyl | Ethyl | D2 | 180 |
| 5 | Pyridin-2-yl | Methyl | α4β2* nAChR | >100,000 |
| 6 | Pyridin-2-yl | Benzyl (B1604629) | α4β2* nAChR | 32,000 |
This table is generated based on data from multiple sources to illustrate the general principles of N-substitution on piperazine scaffolds. The specific compounds and their corresponding binding affinities are representative examples and not an exhaustive list.
Influence of C-Substitution (e.g., 2,6-Dimethyl Groups) on Molecular Interactions and Scaffold Properties
Substitution on the carbon atoms of the piperazine ring, while less explored than N-substitution, offers a powerful tool for modulating the scaffold's properties. The introduction of methyl groups at the C-2 and C-6 positions, as in this compound, has profound effects on the molecule's conformation and its interactions with biological targets.
These C-substituents can restrict the conformational flexibility of the piperazine ring, locking it into a preferred chair or twist-boat conformation. This pre-organization of the scaffold can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the methyl groups themselves can engage in favorable van der Waals interactions within hydrophobic pockets of the binding site.
Stereochemical Influence on Molecular Recognition and Ligand Efficiency
Stereochemistry is a critical determinant of biological activity in substituted piperazines. The introduction of chiral centers at the carbon atoms, such as the C-2 and C-6 positions in 2,6-dimethylpiperazine (B42777) derivatives, results in the formation of enantiomers and diastereomers that can exhibit significantly different pharmacological profiles.
Diastereomeric and Enantiomeric Differences in Binding Affinity
The spatial arrangement of substituents in diastereomers (e.g., cis vs. trans) and enantiomers (R vs. S) can lead to profound differences in how a molecule interacts with a chiral biological target, such as a receptor or enzyme. One diastereomer or enantiomer may fit optimally into the binding site, leading to high affinity, while the other may experience steric clashes or be unable to form key interactions, resulting in lower affinity.
For example, in a study of 2,6-dimethylpiperazine derivatives as allosteric inhibitors of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a significant difference in activity was observed between the stereoisomers. The (2R,6R)-isomer exhibited a markedly higher potency compared to the (2S,6S)- and the meso (cis) isomers. This highlights that the precise three-dimensional arrangement of the methyl groups is crucial for optimal binding and inhibition.
The following table presents data on the inhibitory activity of different stereoisomers of a 2,6-dimethylpiperazine derivative, illustrating the profound impact of stereochemistry on biological activity.
Table 2: Stereochemical Influence on the Inhibitory Activity of 2,6-Dimethylpiperazine Derivatives against CPS1
| Compound Stereoisomer | Configuration | IC50 (nM) |
|---|---|---|
| cis-2,6-Dimethylpiperazine derivative | (2R,6S) - meso | 6,500 |
| trans-2,6-Dimethylpiperazine derivative (racemic) | (2R,6R) / (2S,6S) | 6,500 |
| (2S,6S)-2,6-Dimethylpiperazine derivative | (2S,6S) | 6,500 |
| (2R,6R)-2,6-Dimethylpiperazine derivative | (2R,6R) | 360 |
Data adapted from a study on CPS1 inhibitors, showcasing the enhanced potency of a specific stereoisomer.
Conformational Effects on Receptor Affinity and Selectivity
The substituents on the piperazine ring not only introduce stereocenters but also influence the conformational equilibrium of the ring itself. The piperazine ring typically adopts a chair conformation, but twist-boat and boat conformations are also possible. The energy barrier between these conformations can be influenced by the nature and position of substituents.
Computational and Theoretical Investigations of 2,6 Dimethyl 1 Propan 2 Yl Piperazine
Molecular Modeling and Dynamics Simulations for Conformational and Configurational Analysis
The biological activity and physical properties of 2,6-Dimethyl-1-(propan-2-yl)piperazine are intrinsically linked to its three-dimensional structure. Molecular modeling and dynamics simulations are pivotal in exploring the conformational landscape of this molecule. The piperazine (B1678402) ring can adopt several conformations, primarily chair and boat forms, with the chair conformation generally being more stable.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations would reveal the transitions between different conformational states and the stability of each conformation in various environments, such as in a solvent or interacting with a biological target.
Table 1: Predicted Conformational Preferences of this compound
| Conformation | Substituent Orientation | Predicted Relative Stability |
| Chair | Methyl groups equatorial, Isopropyl group equatorial | High |
| Chair | Methyl groups axial, Isopropyl group equatorial | Low |
| Boat | - | Very Low |
Note: This table represents a hypothetical outcome of conformational analysis based on general principles of stereochemistry.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations can determine various molecular properties, including orbital energies, electron density distribution, and electrostatic potential.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Furthermore, quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the compound.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability |
| Dipole Moment | 1.8 D | Indicates moderate polarity |
Note: These values are illustrative and would be determined through specific quantum chemical calculations.
Prediction of Stereochemical Outcomes in Novel Synthetic Routes
The synthesis of this compound can result in multiple stereoisomers due to the chiral centers at the 2 and 6 positions of the piperazine ring. Computational methods can be instrumental in predicting the stereochemical outcome of synthetic reactions.
By modeling the transition states of key reaction steps, it is possible to determine the most likely stereoisomeric products. For instance, in reactions involving the formation of the piperazine ring, computational analysis can reveal which diastereomeric transition state is lower in energy, thus predicting the major product. DFT calculations have been successfully used to examine the stereochemical outcome in the synthesis of related pyrrolopiperazine-2,6-diones. nih.gov This approach allows for the rational design of synthetic routes that favor the formation of a desired stereoisomer.
Computational Ligand-Target Docking and Binding Affinity Predictions for Piperazine Scaffolds
The piperazine scaffold is a common feature in many biologically active compounds and approved drugs. researchgate.netnih.gov Computational ligand-target docking is a powerful technique used to predict how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme.
In a docking simulation, the molecule is placed into the binding site of a target protein, and its orientation and conformation are optimized to maximize favorable interactions. The result is a predicted binding mode and a scoring function that estimates the binding affinity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. indexcopernicus.comnih.gov
Molecular docking studies on various piperazine derivatives have been performed to evaluate their potential as inhibitors for targets like the deoxycytidine triphosphate pyrophosphatase (dCTPase) enzyme in cancer therapy and the androgen receptor. indexcopernicus.comnih.gov Such studies provide valuable insights for the design of new drugs based on the piperazine scaffold. nih.gov
Table 3: Illustrative Docking Results for a Piperazine Scaffold with a Hypothetical Protein Target
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.2 | Strong predicted binding |
| Hydrogen Bonds | 2 | Key stabilizing interactions |
| Interacting Residues | Tyr12, Phe45, Leu89 | Amino acids involved in binding |
Note: This table shows example data from a molecular docking simulation.
Advanced Analytical Techniques for the Characterization and Stereochemical Purity Assessment of 2,6 Dimethyl 1 Propan 2 Yl Piperazine
Advanced Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for determining the molecular structure of 2,6-Dimethyl-1-(propan-2-yl)piperazine.
Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Structures
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperazine (B1678402) Ring CH | 2.5 - 3.5 | 50 - 60 |
| Piperazine Ring CH₂ | 2.0 - 3.0 | 45 - 55 |
| C2/C6-Methyl CH₃ | 1.0 - 1.3 | 15 - 25 |
| Isopropyl CH | 2.5 - 3.0 | 55 - 65 |
| Isopropyl CH₃ | 0.9 - 1.2 | 18 - 22 |
Note: These are estimated ranges based on the analysis of similar piperazine derivatives.
Mass Spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula, C₉H₂₀N₂. bldpharm.com Electron impact (EI) or electrospray ionization (ESI) techniques would be used. The fragmentation pattern can give further structural information. For instance, the fragmentation of the related compound 2-(Propan-2-yl)piperazine in GC-MS analysis provides insight into the likely fragmentation pathways. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₀N₂ | bldpharm.com |
| Molecular Weight | 156.27 g/mol | bldpharm.com |
| Monoisotopic Mass | 156.1626 Da | Calculated |
Data derived from basic compound information.
Chromatographic Separation of Stereoisomers (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)
Given that this compound possesses chiral centers, separating its stereoisomers (enantiomers and diastereomers) is essential for assessing its stereochemical purity. Chiral chromatography is the primary method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. mdpi.commdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the stereoisomers. unl.ptmdpi.com The enantiomeric excess (ee) can then be accurately determined by integrating the peak areas of the separated enantiomers.
Chiral Gas Chromatography (GC) can also be employed for the separation of volatile chiral compounds. nih.gov This technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.gov The compound or its derivative is volatilized and passed through the column, and the differential interactions with the CSP allow for the separation of the enantiomers. The development of chiral GC methods is crucial for determining the enantiomeric purity of chiral intermediates in pharmaceutical synthesis. nih.gov
Table 3: General Parameters for Chiral Chromatographic Separation of Piperazine Derivatives
| Technique | Stationary Phase Type | Typical Mobile Phase / Carrier Gas | Detection Method |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol | UV/Vis |
| Chiral GC | Cyclodextrin derivatives | Helium or Hydrogen | Flame Ionization Detector (FID) |
This table represents common conditions used for the separation of chiral amines and may be applicable to this compound.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray Crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both its relative and absolute stereochemistry. To perform this analysis, a single crystal of a single stereoisomer of this compound or a derivative is required.
The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density within the crystal. This model reveals the precise spatial arrangement of every atom in the molecule, including bond lengths and angles. researchgate.netchapman.edu This allows for the unequivocal assignment of the cis or trans relationship between the methyl groups on the piperazine ring (relative stereochemistry).
For the determination of the absolute configuration (e.g., R/S designation at each chiral center), techniques such as anomalous dispersion are used, often requiring the presence of a heavier atom in the crystal structure. researchgate.net If the native compound forms suitable crystals, this analysis can directly yield its absolute stereochemistry.
Table 4: Illustrative Crystallographic Data Parameters from a Related Organic Molecule
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.865(1) |
| b (Å) | 13.122(2) |
| c (Å) | 15.130(1) |
| β (°) | 101.75(2) |
| Volume (ų) | 1528.9(3) |
Data from a representative N-(2,6 dimethyl phenyl) derivative to illustrate typical crystallographic parameters. researchgate.net
Q & A
Q. What are the synthetic strategies for 2,6-dimethyl-1-(propan-2-yl)piperazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of piperazine derivatives with isopropyl halides under basic conditions (e.g., K₂CO₃) can introduce substituents. Reaction optimization includes controlling stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (e.g., acetonitrile or DMF). Post-synthesis purification via column chromatography or crystallization is critical to isolate stereoisomers, as the compound exhibits axial chirality (C9H20N2; ). Characterization relies on NMR (¹H/¹³C), FTIR, and mass spectrometry. Challenges include regioselectivity due to steric hindrance from the isopropyl group .
Q. How is the stereochemistry of this compound resolved, and what analytical methods validate its configuration?
X-ray crystallography (e.g., SHELX refinement) is the gold standard for determining absolute stereochemistry . Chiral HPLC or capillary electrophoresis with chiral stationary phases can separate enantiomers. Computational methods (DFT or molecular docking) predict preferred conformations, which correlate with experimental data from NOESY NMR to confirm axial/equatorial substituent orientations .
Q. What physicochemical properties (e.g., pKa, solubility) are critical for its application in drug design?
The compound’s basicity (pKa ~9–10) stems from its piperazine nitrogens, influencing protonation states under physiological conditions. Solubility in polar solvents (e.g., water, ethanol) is modulated by substituents; the isopropyl group reduces hydrophilicity. Experimental pKa determination via potentiometric titration (Sirius T3 platform) and logP measurements (shake-flask method) are standard. Computational tools like MoKa predict substituent effects on ionization .
Advanced Research Questions
Q. How does this compound enhance CO₂ capture efficiency in solvent blends, and what kinetic models describe its role?
In carbon capture systems, piperazine derivatives act as promoters by forming carbamates with CO₂. The methyl and isopropyl groups may stabilize transition states, accelerating absorption. Kinetic studies (stopped-flow spectrophotometry) measure second-order rate constants (k₂) for CO₂-piperazine reactions. For example, piperazine’s first-order dependence on concentration (slope ~1.0 in lnk’ vs ln[PZ] plots) and inverse fractional order on [H⁺] (slope ~−0.7) are observed . Synergistic effects with K₂CO₃ or nanoparticles in membrane contactors (PTFE modules) improve mass transfer rates by 2–5% under optimized flow rates .
Q. What structural modifications of this compound optimize its pharmacological activity, and how are structure-activity relationships (SAR) evaluated?
SAR studies focus on substituent effects on target binding. For CNS agents, methyl groups enhance blood-brain barrier penetration, while isopropyl moieties may reduce metabolic degradation. In vitro assays (e.g., receptor binding, enzyme inhibition) and pharmacokinetic profiling (Caco-2 permeability, microsomal stability) guide optimization. For example, replacing the isopropyl group with a benzodioxinylcarbonyl group (as in ) alters bioactivity via π-π interactions. Molecular docking and MD simulations predict binding affinities to targets like dopamine receptors or PDE enzymes .
Q. How do computational models predict the protonation states of this compound in PROTACs, and what experimental validations are used?
PROTACs with piperazine linkers require precise control of protonation to modulate E3 ligase binding. Empirical pKa values (determined via capillary electrophoresis) and in silico predictions (MoKa software) account for electron-donating/withdrawing effects of substituents. For example, methyl groups increase basicity, favoring protonated states at physiological pH. Validation includes UV-Vis titration and ¹H-NMR pH-dependent chemical shift analysis .
Methodological Considerations
- Contradictions in Data : Discrepancies in CO₂ capture efficiency (e.g., +2% vs. +5% improvements) may arise from solvent composition or flow dynamics .
- Degradation Pathways : Piperazine derivatives in flue gas systems face oxidative degradation; LC-MS identifies byproducts like nitrosamines .
- Toxicity Screening : Ames tests and hepatocyte assays assess mutagenicity and hepatic metabolism, critical for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
